D,L-Homoglutamine is a compound recognized as a glutamine analog, consisting of both D and L stereoisomers. Its molecular formula is , with a molecular weight of 160.17 g/mol. This compound plays a significant role in biochemical research, particularly in understanding the effects of stereochemistry on biological processes and enzyme specificity .
D,L-Homoglutamine can be sourced from various chemical suppliers and is classified under amino acids and their derivatives. It is particularly useful in studies related to metabolic pathways and enzymatic activity due to its structural similarity to glutamine.
D,L-Homoglutamine can be synthesized using several methods, with solid-phase synthesis being one of the most common techniques. This method typically involves the following steps:
In industrial contexts, continuous flow chemistry techniques are often employed to enhance efficiency and scalability, allowing for high-yield production while maintaining purity.
The molecular structure of D,L-Homoglutamine can be represented using the following canonical SMILES notation: C(CC(C(=O)O)N)CC(=O)N
. The structure features both amino and carboxylic functional groups, which contribute to its reactivity and interaction with biological systems.
C(CC(=O)N)[C@H](CC(=O)O)N
.D,L-Homoglutamine is involved in various chemical reactions, including:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action of D,L-Homoglutamine primarily revolves around its role as a substrate in enzymatic reactions. It competes with glutamine for binding sites on enzymes, influencing metabolic pathways. For instance, studies have shown that D,L-Homoglutamine affects the activity of glutamine synthetase, which is crucial for maintaining nitrogen balance in organisms .
The presence of D,L-Homoglutamine impacts the flux through metabolic pathways involving glutamate and other related compounds, suggesting its potential as a modulator in biochemical processes .
These properties make D,L-Homoglutamine suitable for various laboratory applications, including enzyme assays and metabolic studies .
D,L-Homoglutamine has numerous scientific applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7